

Sulfo-Cy5.5 Azide: A Technical Guide to Purity and Quality Control

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Compound of Interest

Compound Name: Sulfo-Cy5.5 Azide

Cat. No.: B1433221

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality control standards for **Sulfo-Cy5.5 Azide**, a water-soluble, far-red fluorescent probe essential for a variety of bioconjugation applications in research and drug development. Understanding and verifying the quality of this reagent is critical for generating reliable and reproducible experimental results.

Introduction to Sulfo-Cy5.5 Azide

Sulfo-Cy5.5 Azide is a highly versatile fluorescent dye belonging to the cyanine family. Its key features include high water solubility, a large extinction coefficient, and a fluorescent emission in the far-red region of the spectrum (excitation maximum ~673-678 nm, emission maximum ~694-707 nm)[1][2][3]. The presence of sulfonate groups enhances its hydrophilicity, minimizing non-specific binding in aqueous environments, a crucial attribute for biological assays[2][4]. The azide functional group allows for its covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne via "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively. These bioorthogonal reactions are highly specific and efficient, making **Sulfo-Cy5.5 Azide** an ideal tool for labeling proteins, peptides, nucleic acids, and other biomolecules.

Quality Control Standards and Data

The quality and purity of **Sulfo-Cy5.5 Azide** are paramount for its successful application. Reputable suppliers typically provide a certificate of analysis with key quality control data. The primary analytical techniques employed for quality control are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Properties

The fundamental properties of **Sulfo-Cy5.5 Azide** are summarized in the table below. These values are representative and may vary slightly between different commercial suppliers.

Property	Typical Value	Reference
Molecular Formula	C44H50N6O13S4	
Molecular Weight	~999.16 g/mol	
Excitation Maximum (λ_{ex})	673 - 678 nm	
Emission Maximum (λ_{em})	694 - 707 nm	
Molar Extinction Coefficient (ϵ)	~190,000 - 250,000 M ⁻¹ cm ⁻¹	
Purity (by HPLC)	≥90% or ≥95%	
Solubility	Water, DMSO, DMF	
Appearance	Dark blue or green solid	
Storage Conditions	-20°C, protected from light	

Purity Assessment

Purity is a critical parameter that directly impacts the labeling efficiency and the potential for off-target effects. The industry standard for the purity of **Sulfo-Cy5.5 Azide** is typically ≥95%, as determined by HPLC.

Analytical Method	Typical Specification	Purpose
HPLC	≥95%	Quantifies the purity of the dye and detects the presence of impurities.
Mass Spectrometry	Conforms to the expected molecular weight	Confirms the identity of the compound.
¹ H NMR	Conforms to the expected structure	Verifies the chemical structure of the dye.

Experimental Protocols for Quality Control

Detailed below are representative protocols for the key analytical methods used in the quality control of **Sulfo-Cy5.5 Azide**. These protocols are based on standard practices for the analysis of fluorescent dyes.

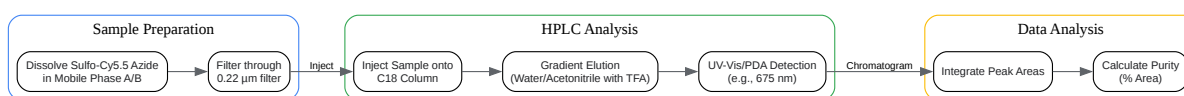
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the dye by separating it from any unreacted starting materials, byproducts, or degradation products. A reversed-phase HPLC method is typically employed.

Protocol:

- Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a common starting point.
- Flow Rate: 1.0 mL/min.

- Detection: Monitor absorbance at the maximum absorbance wavelength of the dye (e.g., 675 nm) and at a lower wavelength (e.g., 254 nm) to detect non-chromophoric impurities.
- Sample Preparation: Dissolve a small amount of the **Sulfo-Cy5.5 Azide** in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
- Analysis: Inject 10-20 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.



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Caption: HPLC workflow for purity assessment of **Sulfo-Cy5.5 Azide**.

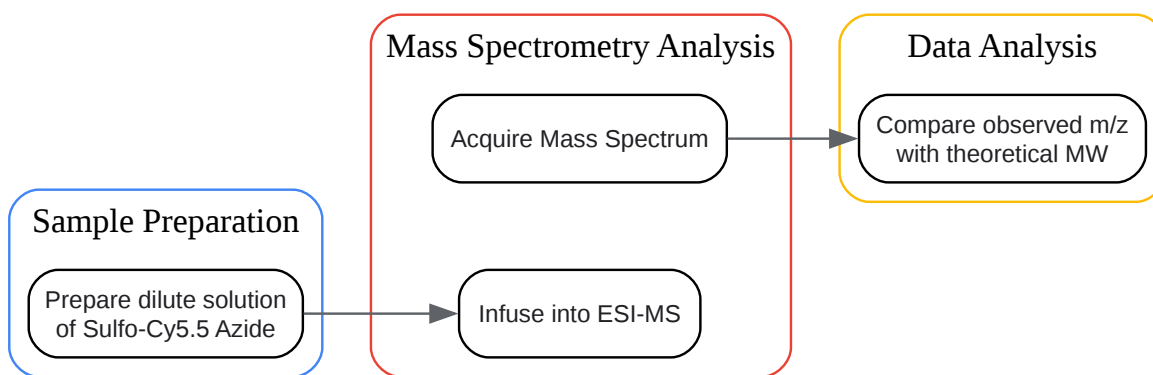
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of **Sulfo-Cy5.5 Azide** by determining its molecular weight. Electrospray ionization (ESI) is a common technique for this type of analysis.

Protocol:

- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).
- Sample Preparation: Prepare a dilute solution of the dye (e.g., 10-50 µM) in a suitable solvent such as acetonitrile or methanol/water.
- Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
- Ionization Mode: Both positive and negative ion modes can be used, though negative mode is often preferred for sulfonated compounds.

- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 200-1500 m/z).
- Analysis: The observed molecular weight should correspond to the theoretical molecular weight of **Sulfo-Cy5.5 Azide**.



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Caption: Mass spectrometry workflow for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for confirming the chemical structure of **Sulfo-Cy5.5 Azide**. The resulting spectrum provides a unique fingerprint of the molecule.

Protocol:

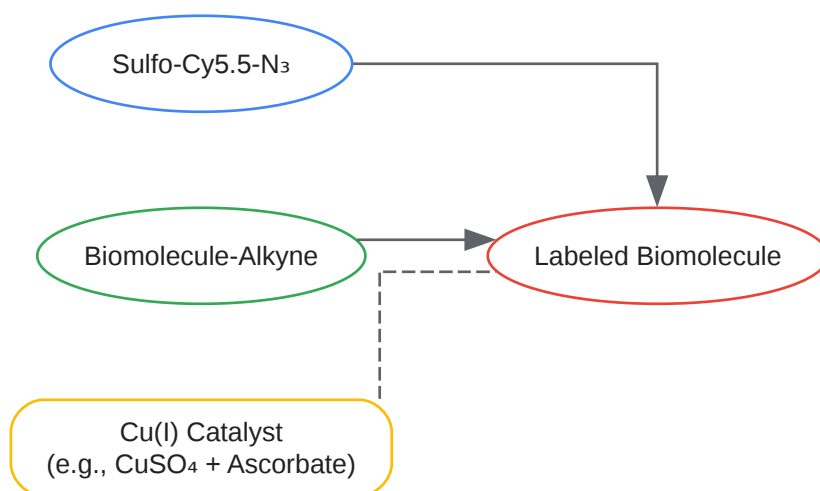
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 1-5 mg of the dye in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O).
- Data Acquisition: Acquire a ^1H NMR spectrum.
- Analysis: The chemical shifts, integration, and coupling patterns of the observed protons should be consistent with the known structure of **Sulfo-Cy5.5 Azide**.

Application-Specific Quality Control: Click Chemistry

The ultimate test of **Sulfo-Cy5.5 Azide** quality is its performance in its intended application. A small-scale click chemistry reaction can be performed to verify its reactivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is used to conjugate the dye to a molecule containing a terminal alkyne.



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

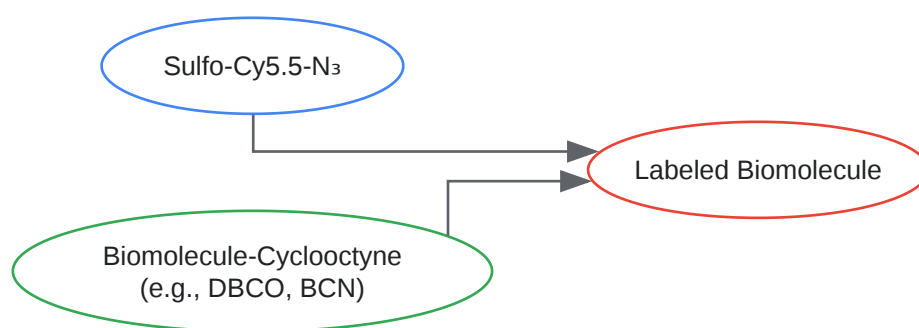
Protocol:

- Reactants:
 - **Sulfo-Cy5.5 Azide** (e.g., 1-5 molar equivalents relative to the alkyne).
 - Alkyne-containing molecule (e.g., a small molecule or a peptide).
 - Copper(II) sulfate (CuSO₄).
 - Sodium ascorbate.

- A copper-chelating ligand (e.g., THPTA or TBTA) is recommended to improve efficiency and reduce cytotoxicity in biological applications.
- Reaction: a. Dissolve the alkyne-containing molecule and **Sulfo-Cy5.5 Azide** in a suitable buffer (e.g., PBS). b. In a separate tube, prepare the catalyst solution by mixing CuSO_4 and the ligand (if used). c. Add the catalyst solution to the reaction mixture. d. Initiate the reaction by adding a fresh solution of sodium ascorbate. e. Incubate the reaction at room temperature for 1-2 hours.
- Analysis: The reaction progress can be monitored by HPLC or LC-MS to observe the formation of the product and the consumption of the starting materials.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click reaction is ideal for live-cell labeling and other applications where copper toxicity is a concern. It involves the reaction of the azide with a strained cyclooctyne, such as DBCO or BCN.



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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Protocol:

- Reactants:
 - **Sulfo-Cy5.5 Azide.**
 - Cyclooctyne-functionalized molecule.

- Reaction: a. Dissolve the reactants in a suitable buffer or cell culture medium. b. Mix the components and incubate at room temperature or 37°C. Reaction times can vary from minutes to hours depending on the specific cyclooctyne and reaction conditions.
- Analysis: Monitor the reaction by HPLC, LC-MS, or, in the case of cellular labeling, by fluorescence microscopy.

Conclusion

The quality of **Sulfo-Cy5.5 Azide** is a critical determinant of success in bioconjugation experiments. A thorough understanding and verification of its purity and identity through standard analytical techniques such as HPLC, MS, and NMR are essential. Researchers and drug development professionals should always source this reagent from reputable suppliers who provide comprehensive quality control documentation. By adhering to the principles and protocols outlined in this guide, users can ensure the reliability and reproducibility of their experimental outcomes, ultimately advancing their research and development goals.

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